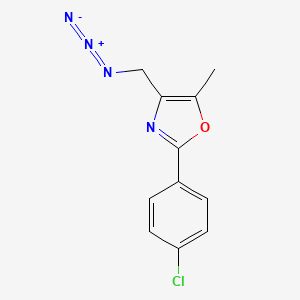

4-(Azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole

Description

Properties

IUPAC Name |

4-(azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4O/c1-7-10(6-14-16-13)15-11(17-7)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSFPRRLYJLLEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to Substituted Oxazoles

Several methods exist for synthesizing substituted 1,3-oxazoles, with the common approach involving cyclization reactions between α-amino ketones or α-hydroxy ketones and carboxylic acid derivatives or aldehydes.

From α-Amino acids and aldehydes: For example, synthesis of 4-substituted oxazol-5-ones by condensation of acetylglycine with substituted benzaldehydes under catalytic conditions such as ZnO and acetic anhydride has been reported, producing oxazolones which can be further converted to oxazoles.

Microwave-assisted cyclization: Microwave irradiation of hippuric acid derivatives with aldehydes or ketones in the presence of acetic anhydride and catalysts (e.g., dodecatungstophosphoric acid, samarium, ruthenium(III) chloride) accelerates oxazolone formation, which can be transformed into oxazoles.

Decarboxylation of β-substituted α-(1-tetrazolyl) acrylic acids: This method yields unsaturated oxazolones that can be modified further.

Specifics for 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole

The 2-(4-chlorophenyl) substituent is introduced via the corresponding 4-chlorobenzaldehyde or 4-chlorophenylacetic acid derivatives in the cyclization step. The methyl group at the 5-position can be incorporated from acetylglycine or related acetylated amino acid precursors.

Introduction of the Azidomethyl Group at the 4-Position

Azidation via Halomethyl Precursors

The azidomethyl group (-CH2N3) is commonly introduced by substitution of a halomethyl precursor, such as a chloromethyl or bromomethyl derivative, with sodium azide.

Halomethylation of the oxazole ring: The 4-position of the oxazole ring can be functionalized with a halomethyl group via chloromethylation or bromomethylation reactions using reagents like formaldehyde and hydrogen halides or N-bromosuccinimide (NBS).

Nucleophilic substitution with sodium azide: The halomethyl oxazole is then reacted with sodium azide in an appropriate solvent (e.g., DMF, DMSO) under mild heating to substitute the halogen with the azide group, yielding the azidomethyl derivative.

Direct Azidomethylation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Recent advances have demonstrated the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the synthesis of azide-containing heterocycles:

In situ generation of hydrazoic acid from sodium azide: Under acidic conditions, sodium azide forms hydrazoic acid, which can react with terminal alkynes in the presence of copper catalysts to form 1,2,3-triazoles.

Although this method is mainly used for triazole synthesis, the principles of azide introduction via copper catalysis can be adapted for azidomethylation of oxazole derivatives if an appropriate alkyne precursor is available.

Detailed Preparation Protocols from Literature

Below is a detailed example protocol adapted from analogous oxazole and azidomethylation syntheses:

Research Findings and Optimization

Catalyst choice: ZnO and acetic anhydride provide efficient oxazolone formation with good yields at room temperature.

Microwave-assisted synthesis: Use of microwave irradiation accelerates oxazolone formation, reducing reaction times from hours to minutes.

Azidation efficiency: Sodium azide substitution proceeds with high regioselectivity and yields when halomethyl precursors are used, with DMF or DMSO as preferred solvents.

Safety considerations: Azides and hydrazoic acid intermediates are potentially explosive and toxic; reactions should be performed under controlled conditions with appropriate safety measures.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole undergoes various types of chemical reactions, including:

Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.

Reduction: Reduction of the azide group can yield amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the azidomethyl and chlorophenyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like sodium azide, halogens, and various nucleophiles are employed under appropriate conditions.

Major Products

Oxidation Products: Nitro or nitrile derivatives.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole involves interactions with specific molecular targets and pathways. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages. The chlorophenyl group may interact with biological receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Sulfonyl/Sulfanyl Derivatives

- 2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-5-phenyl-1,3-oxazole (6a) : The sulfonyl group (-SO₂-) introduces strong electron-withdrawing effects and bulkiness, which may enhance stability but reduce membrane permeability compared to the azidomethyl group .

- 4-(4-Chlorophenyl)sulfonyl-5-[(4-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole : Combines sulfonyl and sulfanyl groups, likely increasing redox reactivity and hydrogen-bonding capacity .

Key Research Findings

- Reactivity : The azidomethyl group enables bioorthogonal chemistry, making the compound valuable for targeted drug delivery and imaging .

- Biological Potential: Structural similarities to antimicrobial and anticonvulsant oxazole derivatives suggest unexplored therapeutic applications .

- Safety : While less toxic than its chloromethyl analog, the azide group requires careful handling to avoid decomposition risks .

Biological Activity

4-(Azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole is a synthetic organic compound notable for its unique structural features, including an azidomethyl group and a chlorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C₁₁H₉ClN₄O

- Molecular Weight : 248.67 g/mol

- CAS Number : 1351398-82-7

The structure of this compound features an oxazole ring that contributes to its biological reactivity. The azidomethyl group allows for click chemistry applications, while the chlorophenyl group may interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to engage in click chemistry reactions and interact with specific molecular targets. The azidomethyl group can undergo cycloaddition reactions to form stable triazole linkages, which may enhance the compound's efficacy against certain biological pathways. The chlorophenyl group is believed to influence receptor interactions, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that compounds containing azide groups often exhibit antimicrobial properties. The azidomethyl group in this compound may contribute to its effectiveness against various bacterial strains. For instance, studies have shown that similar azide-containing compounds can inhibit the growth of Gram-positive and Gram-negative bacteria through disruption of bacterial cell walls or interference with metabolic processes.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.31 | Induction of apoptosis via mitochondrial pathway |

| HCT-15 (Colon) | 0.50 | Cell cycle arrest and ROS production |

| NCI-H522 (Lung) | 0.45 | Inhibition of NQO1-mediated redox cycling |

These findings suggest that the compound may induce apoptosis and inhibit tumor growth through various mechanisms including oxidative stress and disruption of cellular signaling pathways.

Case Studies

- Study on Anticancer Activity : A recent study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, particularly focusing on the introduction of additional functional groups to improve solubility and binding affinity to target proteins .

- Antimicrobial Testing : Another research project investigated the antimicrobial efficacy of azide-containing compounds against resistant bacterial strains. The results indicated that compounds similar to this compound displayed potent inhibitory effects against both Staphylococcus aureus and Escherichia coli, suggesting a promising direction for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole, and how can purity be validated?

- Methodology :

- Step 1 : Start with a substituted oxazole precursor (e.g., 4-(chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole) and perform nucleophilic substitution using sodium azide (NaN₃) in DMF at 60–80°C for 12–24 hours .

- Step 2 : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3).

- Purity Validation : Use HPLC with a C18 column (mobile phase: acetonitrile/water 60:40, flow rate 1.0 mL/min) and confirm purity >95% by UV detection at 254 nm .

- Safety : Azide intermediates are shock-sensitive; avoid grinding dry products and handle in solution .

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Key signals include the azidomethyl group (δ ~3.8–4.2 ppm for CH₂N₃ in ¹H NMR; δ ~45–50 ppm in ¹³C NMR) and the 4-chlorophenyl aromatic protons (δ ~7.4–7.6 ppm) .

- IR Spectroscopy : Confirm the azide stretch at ~2100–2150 cm⁻¹ and oxazole C=N/C-O stretches at 1600–1650 cm⁻¹ .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 249.06 (C₁₁H₁₀ClN₄O⁺ requires 249.05) .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodology :

- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures (azides typically degrade above 150°C) .

- Light Sensitivity : Store in amber vials at –20°C under inert gas (N₂/Ar). Monitor degradation via HPLC over 30 days .

- Hydrolytic Stability : Test in buffered solutions (pH 4–9) at 25°C; azidomethyl groups may hydrolyze to amines in acidic conditions .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity while minimizing azide-related risks?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., BDNF receptors, as in related oxazole derivatives ). Focus on substituent effects at the azidomethyl and 4-chlorophenyl positions.

- DFT Calculations : Calculate bond dissociation energies (BDEs) for the N₃ group to predict stability under physiological conditions .

- In Silico Toxicity : Employ ADMET predictors (e.g., SwissADME) to evaluate mutagenicity and metabolic pathways .

Q. How to resolve contradictions in crystallographic data for this compound’s derivatives?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement. Compare thermal parameters (Ueq) and occupancy ratios to detect disorder .

- Validation : Cross-check with CCDC databases for similar structures (e.g., 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole derivatives ).

- Example : If bond lengths for C–N in the oxazole ring vary (>0.05 Å), re-examine data scaling and absorption corrections .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

- Methodology :

- Batch Characterization : Require consistent NMR (≥95% purity), HPLC (retention time ±0.1 min), and elemental analysis (C, H, N ±0.3%) for all batches .

- Biological Replicates : Use at least three independent batches in cell-based assays (e.g., BDNF induction in SK-N-SH cells ).

- Statistical Analysis : Apply ANOVA to compare EC₅₀ values across batches; discard outliers with p < 0.05 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.